molecular formula C24H28N2O4S2 B12178933 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12178933
M. Wt: 472.6 g/mol
InChI Key: IDJJTYDDAUBUQS-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. The starting materials include 4-(dimethylamino)benzaldehyde, tetrahydrothiophene-3-one, and 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid. The synthesis process may involve the following steps:

    Condensation Reaction: The 4-(dimethylamino)benzaldehyde reacts with tetrahydrothiophene-3-one in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the oxathiine ring.

    Amidation: The final step involves the reaction of the oxathiine intermediate with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: shares similarities with other compounds containing oxathiine rings and dimethylamino groups.

    This compound:

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its wide range of applications in various fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H28N2O4S2

Molecular Weight

472.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C24H28N2O4S2/c1-25(2)20-10-8-18(9-11-20)16-26(21-12-15-32(28,29)17-21)24(27)22-23(31-14-13-30-22)19-6-4-3-5-7-19/h3-11,21H,12-17H2,1-2H3

InChI Key

IDJJTYDDAUBUQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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